molecular formula C13H19NO2 B2468360 (S)-2-(Benzylamino)-4-methylpentanoic acid CAS No. 89384-51-0

(S)-2-(Benzylamino)-4-methylpentanoic acid

Cat. No.: B2468360
CAS No.: 89384-51-0
M. Wt: 221.3
InChI Key: ZJOWTIPPMQBTTA-GFCCVEGCSA-N
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Description

(S)-2-(Benzylamino)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(benzylamino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOWTIPPMQBTTA-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89384-51-0
Record name N-BENZYL-L-LEUCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-2-(Benzylamino)-4-methylpentanoic Acid: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, synthesis, and applications of (S)-2-(Benzylamino)-4-methylpentanoic acid , commonly known as


-Benzyl-L-leucine .

Chemical Identity & Structure

This compound is a non-proteinogenic amino acid derivative where the


-amino group of L-leucine is alkylated with a benzyl moiety. It serves as a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors.
Property Data
IUPAC Name (2S)-2-(Benzylamino)-4-methylpentanoic acid
Common Name

-Benzyl-L-leucine
CAS Registry Number 2743-42-2 (Free acid) / 66399-70-0 (Methyl ester)
Molecular Formula

Molecular Weight 221.30 g/mol
Chiral Center One (S-configuration at C2)
SMILES CC(C)CNCc1ccccc1
Structural Visualization

The molecule features a hydrophobic isobutyl side chain and a benzyl group attached to the secondary amine, imparting significant lipophilicity compared to the parent amino acid.

ChemicalStructure cluster_0 Core Structure Components L_Leu L-Leucine Backbone (Chiral Scaffold) Properties Properties: - Zwitterionic character - Enhanced lipophilicity (LogP ~2.0) - Protease resistance L_Leu->Properties Benzyl Benzyl Group (Lipophilic Anchor) Amine Secondary Amine (Basic Center) Benzyl->Amine N-Alkylation Amine->L_Leu Alpha-Position

Figure 1: Structural decomposition of N-Benzyl-L-leucine highlighting functional domains.

Physicochemical Properties

This compound exhibits properties typical of zwitterionic amino acids but with reduced water solubility due to the hydrophobic benzyl group.[1]

Parameter Value / Description Notes
Physical State White to off-white crystalline solidHygroscopic in salt forms.
Melting Point 156–160 °C (as Tosylate salt)Free acid decomposes >200 °C.
Solubility Soluble in MeOH, EtOH, dilute acid.[2]Poorly soluble in neutral water/hexane.[1]
pKa Values

(COOH),

(NH)
Estimated based on N-alkyl amino acids.[1][2]
LogP ~1.7 - 2.0Significantly higher than L-Leucine.
Spectral Characteristics (Predicted)
  • 
    H NMR (400 MHz, 
    
    
    
    /
    
    
    ):
    • 
       7.40–7.50 (m, 5H, Ar-H )
      
    • 
       4.25 (ABq or s, 2H, N-CH 
      
      
      
      -Ph)
    • 
       3.95 (t, 1H, 
      
      
      
      -CH )
    • 
       1.75 (m, 3H, 
      
      
      
      -CH
      
      
      ,
      
      
      -CH )[2]
    • 
       0.95 (d, 6H, 
      
      
      
      -CH
      
      
      )
  • MS (ESI):

    
     222.15 
    
    
    

Synthesis Methodologies

The most robust route for research and scale-up is Reductive Amination . This "one-pot" method avoids the isolation of unstable imine intermediates and minimizes racemization.

Protocol: Reductive Amination (Green Route)

Reaction: L-Leucine + Benzaldehyde + Reducing Agent




-Benzyl-L-leucine
  • Reagents:

    • L-Leucine (1.0 equiv)[1]

    • Benzaldehyde (1.0–1.1 equiv)[1][2]

    • 
       (Sodium Borohydride) or 
      
      
      
      (Sodium Cyanoborohydride)[1][2]
    • Solvent: Methanol (MeOH) or MeOH/Water mixture.[1]

    • Catalyst: Trace acetic acid (optional, to activate imine formation).[1]

  • Step-by-Step Procedure:

    • Formation: Suspend L-leucine in MeOH. Add benzaldehyde and stir at Room Temperature (RT) for 30–60 mins to form the Schiff base (imine). The solution typically becomes clear.

    • Reduction: Cool to 0 °C. Slowly add

      
       (1.5 equiv) portion-wise to control hydrogen evolution.
      
    • Workup: Stir for 2–4 hours. Quench with dilute HCl to pH ~2 (destroys excess hydride).

    • Isolation: Neutralize to isoelectric point (pH ~6–7) with NaOH. The product precipitates as a zwitterion.[1] Filter and wash with cold water/ether.[1]

    • Purification: Recrystallize from Ethanol/Water.[1]

Alternative Route: Nucleophilic Substitution

Direct alkylation of L-leucine with benzyl bromide is not recommended due to the risk of over-alkylation (forming


-dibenzyl species) and racemization.[1]

SynthesisPathway cluster_QC Quality Control Start L-Leucine (Solid) Intermediate Schiff Base (Imine) [Transient] Start->Intermediate Dehydration (-H2O) Reagent1 Benzaldehyde (MeOH, 25°C) Reagent1->Intermediate Product N-Benzyl-L-leucine (Precipitate at pH 6) Intermediate->Product Reduction (+H-) Reagent2 NaBH4 (0°C -> RT) Reagent2->Product QC1 Check TLC (Disappearance of aldehyde) QC2 1H NMR (Benzyl CH2 singlet/quartet)

Figure 2: One-pot reductive amination pathway for high-fidelity synthesis.

Applications in Drug Development

A. Peptidomimetics & Backbone Modification

-alkylation of the peptide backbone is a key strategy to improve the pharmacokinetic profile of peptide drugs.[1]
  • Proteolytic Stability: The bulky benzyl group sterically hinders proteases (e.g., chymotrypsin) from accessing the scissile amide bond.[2]

  • Conformational Constraint: Reduces the conformational freedom of the peptide chain, potentially locking it into a bioactive conformation.[2]

B. Leucine Aminopeptidase (LAP) Inhibition

-Benzyl-L-leucine acts as a competitive inhibitor of Leucine Aminopeptidase (LAP) .[1]
  • Mechanism: LAP is a metalloenzyme that cleaves N-terminal residues.[1] The

    
    -benzyl derivative mimics the transition state or binds to the active site pocket (S1 subsite) but cannot be processed efficiently, blocking the catalytic cycle.
    
  • Relevance: LAP inhibitors are investigated for anticancer activity (preventing tumor angiogenesis) and antiparasitic therapies (e.g., malaria).[1][2]

C. Chiral Intermediate

Used as a precursor for:

  • Reduced Amide Isosteres: Converting the -COOH to -CH2OH (N-benzyl-L-leucinol) for use in protease inhibitors.

  • Resolution Agents: The chiral amine functionality allows it to be used to resolve racemic acids.[1]

Safety & Handling (SDS Summary)

Hazard Class Statement Precaution
Skin Irritation Cat 2 (H315)Wear nitrile gloves.[1]
Eye Irritation Cat 2A (H319)Use safety goggles; rinse immediately if contacted.[1][2]
Respiratory Cat 3 (H335)Handle in a fume hood; avoid dust inhalation.[1][2]
Storage HygroscopicStore at +2°C to +8°C, desiccated.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

  • Synthesis of N-Alkyl Amino Acids: G. C. Barrett, Amino Acids, Peptides and Proteins, Vol. 24, Royal Society of Chemistry, 1993.
  • Reductive Alkylation Protocol : Ohfune, Y.; Kurokawa, N.; Higuche, N.; Saito, M.; Hashimoto, M.; Tanaka, T. "An efficient one-step reductive N-monoalkylation of amino acids."[2] Chemistry Letters, 1984 , 13(3), 441-444.

  • Leucine Aminopeptidase Inhibition : Matsas, R.; Fulcher, I. S.; Kenny, A. J.; Turner, A. J.[2] "Substance P and [Leu]enkephalin are hydrolyzed by an enzyme in pig caudate synaptic membranes that is identical with the endopeptidase-24.11 (enkephalinase) of kidney microvilli."[1] Proceedings of the National Academy of Sciences, 1983 , 80(10), 3111-3115. (Discusses inhibition profiles relevant to leucine derivatives).

  • NMR Data Reference : Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016 .[2] (Standard reference for amino acid spectral interpretation).

  • Safety Data : PubChem Compound Summary for CID 225947 (N-Benzyl-leucine). [1]

Sources

Thermodynamic stability of N-benzyl amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability & Degradation Kinetics of N-Benzyl Amino Acid Derivatives

Executive Summary: The Stability Paradox

N-benzyl amino acid derivatives occupy a critical niche in medicinal chemistry and peptide synthesis.[1] Unlike N-acyl derivatives (e.g., Fmoc, Boc), which are thermodynamically stabilized by amide resonance, N-benzyl derivatives contain a secondary amine with a basic nitrogen.[2] This structural nuance creates a "stability paradox":

  • Enhanced Stereochemical Stability: They are resistant to oxazolone-mediated racemization, a plague of N-acyl chemistry.

  • Susceptibility to Oxidative Degradation: The benzylic C-H bond is a thermodynamic weak point, prone to radical abstraction and oxidative debenzylation.[2][1]

This guide dissects the thermodynamic landscape of these derivatives, providing researchers with the causal logic needed to manipulate their stability for chiral resolution, prodrug design, and synthesis.[2]

Thermodynamic Landscape & Electronic Effects

To predict stability, one must quantify the electronic perturbation introduced by the benzyl group.[2][1]

pKa Shifts and Solvation Thermodynamics

The N-benzyl group transforms a primary amine (pKa ~9.[1]6) into a secondary amine.[1][3][4] While inductive effects from the phenyl ring are dampened by the methylene spacer (


), steric hindrance to solvation plays a dominant thermodynamic role.
  • Basicity: The pKa of the N-benzyl ammonium group (

    
    ) typically shifts to 9.3–9.5 . This slight reduction compared to the parent amino acid is thermodynamically significant, lowering the energy barrier for proton abstraction in basic media.[2][1]
    
  • Zwitterionic Equilibrium: In aqueous solution, the zwitterionic form (

    
    ) remains the global minimum. However, in organic solvents used for synthesis (DCM, THF), the equilibrium shifts, and the thermodynamic cost of solvating the bulky benzyl cation increases, often necessitating counter-ion stabilization (e.g., as HCl salts).[2]
    
Binding Thermodynamics (Copper(II) Complexation)

N-benzyl amino acids are frequently used in ligand-exchange chromatography for chiral resolution. The thermodynamic stability of their metal complexes is governed by the chelate effect .[1]

Table 1: Representative Stability Constants (


) for Cu(II) Complexes 
Comparison of N-benzyl derivatives vs. free amino acids (aqueous, 25°C).
Ligand (L)

(ML)

(ML

)
Thermodynamic Insight
Glycine 8.215.1High stability; minimal steric strain.
N-Benzylglycine 7.613.8Steric bulk of benzyl group lowers

(entropy penalty).
L-Proline 8.816.2Pre-organized rigid cycle enhances stability (macrocyclic effect).
N-Benzyl-L-Proline 7.914.5Steric clash between benzyl and metal center destabilizes bis-complex.

Analyst Note: The lower


 for N-benzyl derivatives is advantageous for chiral resolution.[1] It implies faster ligand exchange kinetics (

), allowing for sharper peak resolution in thermodynamic control separations.[2]

Stereochemical Stability: The Racemization Barrier

The primary thermodynamic threat to amino acid derivatives is racemization (


).[1] For N-benzyl derivatives, the mechanism is distinct from N-acyl counterparts.
Mechanism: Direct Enolization vs. Oxazolone

N-acyl amino acids racemize via a 5(4H)-oxazolone intermediate, a low-energy pathway. N-benzyl derivatives cannot form oxazolones due to the lack of a carbonyl oxygen on the nitrogen.[1] Consequently, they must racemize via direct proton abstraction at the


-carbon (enolization), which has a significantly higher activation energy (

).[2]

Thermodynamic Driver: The formation of the planar carbanion/enolate intermediate is the rate-determining step.[1] The benzyl group exerts a subtle inductive withdrawal, slightly acidifying the


-proton, but the steric bulk protects it from base attack.[2][1]

RacemizationPathways L_Isomer L-N-Benzyl Amino Acid Carbanion Planar Carbanion (High Energy TS) L_Isomer->Carbanion Base (-H+) High Ea Oxazolone Oxazolone Intermediate (BLOCKED) L_Isomer->Oxazolone N-Acyl Only D_Isomer D-N-Benzyl Amino Acid Carbanion->D_Isomer Reprotonation

Figure 1: Racemization pathway comparison. The N-benzyl group forces the system through a high-energy carbanion transition state, effectively blocking the lower-energy oxazolone pathway common in peptide synthesis.

Oxidative Degradation: The Benzylic Weak Point

While stereochemically robust, N-benzyl derivatives are thermodynamically susceptible to oxidation.[2] The benzylic C-H bond dissociation energy (BDE ~88 kcal/mol) is lower than alkyl C-H bonds (~98 kcal/mol), making it a target for radical attack.[2]

Oxidative Debenzylation Mechanism

This pathway is often exploited for deprotection (e.g., using CAN or DDQ) but can occur spontaneously under stress conditions (light, air, metal impurities).[2]

  • Initiation: Hydrogen atom abstraction (HAT) from the benzylic position forms a stabilized benzylic radical.[1]

  • Oxidation: The radical is oxidized to an iminium ion.[1]

  • Hydrolysis: The iminium ion hydrolyzes to release benzaldehyde and the free amino acid.[1]

OxidativeDegradation NBenzyl N-Benzyl Amino Acid Radical Benzylic Radical (Stabilized by Ph) NBenzyl->Radical HAT (Oxidant/Radical) Iminium Iminium Ion (Intermediate) Radical->Iminium -e- (Oxidation) Products Benzaldehyde + Free Amino Acid Iminium->Products +H2O (Hydrolysis)

Figure 2: Oxidative debenzylation cascade.[5] This pathway represents the primary chemical instability of N-benzyl derivatives.

Experimental Protocols

These protocols are designed to be self-validating. If the control parameters (internal standards, purity checks) fail, the experiment is invalid.

Protocol A: Assessing Racemization Resistance (Deuterium Exchange)

Purpose: To quantify thermodynamic stability against base-catalyzed racemization without needing chiral chromatography for every timepoint.

  • Preparation: Dissolve N-benzyl amino acid (0.1 M) in

    
     containing 
    
    
    
    (pH adjusted to 12.0).
  • Incubation: Heat at 50°C in a sealed NMR tube.

  • Validation (Internal Standard): Add 10 mM TMSP (Trimethylsilylpropanoic acid) as a chemical shift and integration reference.

  • Measurement: Monitor the decay of the

    
    -proton signal via 
    
    
    
    -NMR over 24 hours.
  • Analysis: The rate of H/D exchange (

    
    ) correlates directly to the activation energy for racemization.[1]
    
    • Self-Check: If the benzyl benzylic protons (singlet/doublet at ~4.0 ppm) show exchange, oxidative degradation is occurring, invalidating the racemization kinetic data.[2]

Protocol B: Thermal Stability Profiling (DSC)

Purpose: Determine the onset of thermal decomposition (


) and enthalpy of fusion.
  • Sample: 2–5 mg of crystalline N-benzyl amino acid hydrochloride.

  • Pan: Hermetically sealed aluminum pan (pinhole lid to allow gas escape if decarboxylation is expected).

  • Ramp: 10°C/min from 25°C to 250°C under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Endotherm 1 (Sharp): Melting point (

      
      ).
      
    • Exotherm/Endotherm 2 (Broad): Decomposition (Decarboxylation).

    • Note: N-benzyl derivatives typically show a

      
       10–20°C lower than free amino acids due to the lower lattice energy of the bulky crystals.[1]
      

Synthesis: Kinetic vs. Thermodynamic Control

To ensure high stability of the final product, the synthesis must avoid "over-alkylation" (formation of quaternary ammonium salts).[1]

  • Preferred Method (Reductive Amination):

    • Reagents: Amino acid + Benzaldehyde +

      
      -Picoline-Borane (more stable than 
      
      
      
      ).
    • Thermodynamics: Formation of the imine is the equilibrium step; reduction is irreversible (Kinetic trap).[1]

  • Avoid (Direct Alkylation):

    • Reaction with Benzyl bromide leads to poly-alkylation (N,N-dibenzyl) due to the enhanced nucleophilicity of the secondary amine product.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability profiles of N-benzyl groups).

  • Bada, J. L. (1972).[2] Kinetics of Racemization of Amino Acids as a Function of pH. Journal of the American Chemical Society, 94(4), 1371–1373.[2] (Fundamental thermodynamics of

    
    -proton abstraction). 
    
  • Kozlowski, H., et al. (1999).[2] Copper(II) complexes with N-alkylated amino acids.[3] Journal of Inorganic Biochemistry. (Stability constants and chelate thermodynamics).

  • Moriyama, K., et al. (2014).[2] Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers. Organic Letters, 16(14), 3812–3815.[2] (Mechanism of oxidative degradation).

  • Gokarn, Y. R., et al. (2015).[2] Self-buffering antibody formulations.[1] Journal of Pharmaceutical Sciences. (Discusses pKa shifts and stability in protein/amino acid derivatives).

Sources

Methodological & Application

Synthesis of (S)-2-(Benzylamino)-4-methylpentanoic acid via reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of (S)-2-(Benzylamino)-4-methylpentanoic Acid (


-Benzyl-L-Leucine) 

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of This compound (


-Benzyl-L-Leucine) via reductive amination. This transformation is a critical step in the generation of peptidomimetics and chiral building blocks for drug discovery.

Unlike direct alkylation, which suffers from over-alkylation (formation of


-dibenzyl species) and potential racemization, this reductive amination protocol utilizes Sodium Cyanoborohydride (

)
in methanol. This method is selected for its high chemoselectivity toward the imine intermediate in the presence of the free carboxylic acid, ensuring preservation of the (S)-stereocenter and minimal side-product formation.

Chemical Background & Mechanism

The reaction proceeds via the formation of a Schiff base (imine) between L-Leucine and Benzaldehyde, followed by in situ reduction.

Key Mechanistic Features:

  • Zwitterionic Challenge: L-Leucine exists as a zwitterion.[1] Successful imine formation requires the amine to be nucleophilic (non-protonated), yet the dehydration step is acid-catalyzed.

  • Selectivity:

    
     is a weaker reducing agent than 
    
    
    
    . At pH 6–7, it reduces the protonated iminium ion much faster than the aldehyde carbonyl, preventing the reduction of benzaldehyde to benzyl alcohol.

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Start L-Leucine (Amine Nucleophile) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Benzaldehyde (Electrophile) Aldehyde->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine - H2O (Reversible) Iminium Protonated Iminium Ion Imine->Iminium + H+ (pH ~6) Product (S)-N-Benzyl-L-Leucine Iminium->Product + Hydride (H-) from NaCNBH3

Caption: Mechanistic pathway highlighting the critical iminium ion reduction step.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
L-Leucine 131.171.0Substrate (Chiral)
Benzaldehyde 106.121.0 - 1.1Electrophile

62.841.5Reducing Agent
Methanol (MeOH) -SolventReaction Medium
Acetic Acid (glacial) 60.05CatalyticpH Adjustment
KOH / NaOH --Solubility Aid (Optional)
Step-by-Step Methodology

Step 1: Solubilization & Imine Formation

  • Charge a 250 mL round-bottom flask with L-Leucine (1.31 g, 10 mmol) and Methanol (40 mL) .

    • Note: L-Leucine is sparingly soluble in pure MeOH.

  • Critical Step: Add Benzaldehyde (1.06 g, 10 mmol) in one portion.

  • Stir the suspension vigorously at Room Temperature (RT) for 30 minutes.

    • Observation: The mixture may remain a suspension. This is normal. The equilibrium will drive the solid into solution as the imine forms.

    • Expert Tip: If solubility is problematic, add KOH (1.0 equiv) dissolved in minimal MeOH to form the soluble carboxylate, then adjust pH back to 6–7 with acetic acid before adding the reducing agent.

Step 2: Reduction 4. Check the pH of the solution.[6] It should be approximately pH 5–6 . If too basic, add glacial Acetic Acid dropwise.

  • Why? Basic pH prevents iminium formation; highly acidic pH (
    
    
    3) inhibits the hydride transfer and protonates the amine completely.
  • Add Sodium Cyanoborohydride (
    
    
    , 0.94 g, 15 mmol)
    in small portions over 10 minutes.
  • Safety: Perform in a fume hood.
    
    
    is toxic and generates HCN if exposed to strong acid.
  • Stir the reaction mixture at RT for 12–16 hours .
  • Monitoring: Monitor by TLC (Silica; Eluent: n-BuOH/AcOH/H2O 3:1:1). Stain with Ninhydrin. The product will appear as a distinct spot different from L-Leucine.

Step 3: Quench & Workup 7. Quench the reaction by adding Water (10 mL) . 8. Evaporate the Methanol under reduced pressure (Rotavap) to leave an aqueous residue. 9. Purification (Isoelectric Precipitation):

  • Dilute the residue with water (20 mL).
  • The product is an amino acid derivative.[4][5][7] Adjust the pH to its isoelectric point (approx pH 6.0–6.5) using 1M HCl or 1M NaOH carefully.
  • Cool the mixture to 0°C for 2 hours. The white solid product,
    
    
    -Benzyl-L-Leucine
    , should precipitate.
  • Filter the solid, wash with cold water (2 x 10 mL) and cold acetone (1 x 5 mL) to remove unreacted benzaldehyde.
  • Dry under high vacuum at 40°C.

Workflow Visualization

Figure 2: Experimental Workflow Diagram

Workflow Step1 Step 1: Preparation Mix L-Leu + Benzaldehyde in MeOH Step2 Step 2: Activation Adjust pH to 5-6 (Acetic Acid) Step1->Step2 Step3 Step 3: Reduction Add NaCNBH3 Stir 12-16h @ RT Step2->Step3 Step4 Step 4: Workup Evaporate MeOH Adjust to pI (~6.0) Step3->Step4 Step5 Step 5: Isolation Filter Precipitate Wash & Dry Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of N-Benzyl-L-Leucine.

Quality Control & Troubleshooting

Analytical Specifications
TestExpected ResultMethod
Appearance White crystalline powderVisual

H NMR

7.3 (5H, Ar-H), 3.7 (2H, s,

-Ph), 3.2 (1H,

-H)
400 MHz,

/NaOD
Optical Rotation

to

(c=1, 1N NaOH)
Polarimetry
Purity

HPLC (C18, 0.1% TFA/MeCN)
Troubleshooting Guide
  • Problem: Low Yield / No Precipitation.

    • Cause: Incorrect pH during workup.

    • Solution: The zwitterion is soluble at very low pH (ammonium form) and very high pH (carboxylate form). Ensure pH is exactly near the isoelectric point (6.0–6.5).

  • Problem: Racemization.

    • Cause: High temperature or excessive basicity during imine formation.

    • Solution: Ensure reaction stays at RT. Avoid heating the Schiff base formation step.

  • Problem: Over-alkylation (

    
    -dibenzyl). 
    
    • Cause: Excess aldehyde or reducing agent added too quickly.

    • Solution: Add

      
       slowly. Ensure 1:1 stoichiometry of Aldehyde:Amine.
      

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][7] Journal of the American Chemical Society. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] The Journal of Organic Chemistry. Link

  • Song, Y., et al. (2014). Practical Synthesis of N-Alkylated Amino Acids via Reductive Amination. Organic Process Research & Development. Link

Sources

Using N-benzyl-L-leucine in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation and Acylation of N-Benzyl-L-Leucine in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Technical Context

The incorporation of N-benzyl-L-leucine (N-Bzl-Leu) into peptide backbones is a potent strategy in peptidomimetic design. The N-benzyl modification masks the amide bond, protecting it from proteolytic cleavage, and introduces a hydrophobic moiety that can enhance membrane permeability or occupy specific hydrophobic pockets in receptor binding sites.

However, the steric bulk of the N-benzyl group creates a specific synthetic bottleneck: the acylation of the secondary amine. While coupling the N-Bzl-Leu residue to the growing chain is relatively straightforward, coupling the next amino acid onto the bulky N-benzyl-L-leucine secondary amine is kinetically disfavored. Standard carbodiimide (DIC) or uronium (HBTU) protocols often fail, leading to deletion sequences.

This guide provides a validated, self-correcting workflow for:

  • Synthesis/Incorporation of the N-Bzl-Leu residue (via building block or on-resin reductive amination).

  • High-Efficiency Acylation of the hindered N-benzyl secondary amine using advanced activation (HATU/HOAt and BTC/Triphosgene).

  • Critical Monitoring using the Chloranil test, as the Kaiser test is unreliable for secondary amines.

Pre-Synthesis Considerations

ParameterRecommendationRationale
Resin Choice 2-Chlorotrityl Chloride (2-CTC) If N-Bzl-Leu is at the C-terminus or position 2, 2-CTC prevents diketopiperazine (DKP) formation, a common side reaction with N-alkyl amino acids.
Protecting Group Fmoc/tBu Standard orthogonality. Boc chemistry is possible but less common for this specific modification due to HF cleavage requirements.
Solvent Quality Anhydrous DMF/THF Moisture kills activated species (especially acid chlorides generated by BTC).

Protocol Phase 1: Incorporation of N-benzyl-L-leucine

There are two primary methods to introduce this residue.[1][2] Method A uses a commercially available building block. Method B generates the residue directly on the resin, offering greater flexibility if the building block is unavailable.

Method A: Coupling Pre-made Fmoc-N-Bzl-Leu-OH

Use this if you have the commercial building block.

  • Activation: Dissolve Fmoc-N-Bzl-Leu-OH (3 eq) and HATU (2.9 eq) in anhydrous DMF.

  • Base: Add DIEA (6 eq) .

  • Coupling: Add to the resin-bound peptide. Shake for 2–4 hours (longer than standard AA).

  • Monitoring: Perform Kaiser Test . (Since the resin amine is primary before this step, Kaiser is valid here).

Method B: On-Resin Reductive Amination

Use this to generate N-Bzl-Leu from a Leucine residue already on the resin.

  • Deprotection: Remove Fmoc from the resin-bound Leucine using 20% Piperidine/DMF.[1] Wash thoroughly (DCM/DMF).

  • Imine Formation:

    • Suspend resin in 1% Acetic Acid in DMF .

    • Add Benzaldehyde (10 eq) .

    • Shake for 1 hour at room temperature.

  • Reduction:

    • Add Sodium Cyanoborohydride (NaBH₃CN, 5 eq) dissolved in a minimal amount of DMF/MeOH.

    • Shake for 2–4 hours .

    • Note: Vent the vessel; gas evolution may occur.

  • Wash: Wash extensively with DMF, MeOH, and DCM to remove boron salts.

  • Validation: Perform the Chloranil Test (see Section 5). A blue/green result confirms the presence of the secondary amine (N-benzyl).

Protocol Phase 2: Acylation of the N-benzyl-L-Leu Residue

This is the "Difficult Step." The secondary amine is sterically hindered.[3][4] Standard HBTU coupling will likely fail.

Workflow Decision Tree
  • Attempt 1: High-Efficiency Uronium (HATU/HOAt).

  • Attempt 2 (If #1 fails): Acid Chloride via BTC (Triphosgene).

Method A: The "Gold Standard" (HATU/HOAt)
  • Reagents:

    • Fmoc-Amino Acid (5 eq) (The incoming AA).

    • HATU (5 eq) .

    • HOAt (5 eq) (Crucial additive for hindered amines).

    • DIEA (10 eq) .

  • Procedure:

    • Dissolve AA, HATU, and HOAt in minimal anhydrous DMF.

    • Add DIEA to activate.[1][4]

    • Add to resin immediately.[5]

    • Double Couple: Perform this reaction twice for 2 hours each.

    • Temperature: If possible, heat to 50°C (microwave or water bath) to overcome the energy barrier.

Method B: The "Nuclear Option" (BTC / Triphosgene)

Use this if HATU fails. This generates a highly reactive amino acid chloride in situ.

  • Safety Warning: Triphosgene generates phosgene gas. Work in a fume hood. Do NOT use DMF as the primary solvent (it reacts with acid chlorides to form Vilsmeier salts). Use THF or DCM .

  • Preparation:

    • Suspend resin in anhydrous THF (Tetrahydrofuran).

    • In a separate dry vial, dissolve Fmoc-Amino Acid (5 eq) and BTC (1.65 eq) in THF.

  • Activation:

    • Add 2,4,6-Collidine (15 eq) dropwise to the AA/BTC mixture. A white precipitate (collidinium chloride) will form.

    • Stir for 1–2 minutes to ensure acid chloride formation.

  • Coupling:

    • Add the suspension to the resin.[2][6]

    • Shake for 1–2 hours at room temperature.

  • Quench: Wash resin with DCM, then DMF, then MeOH to quench any residual acid chloride.[6]

Monitoring & Quality Control

Crucial: The Kaiser (Ninhydrin) test does not work reliably for secondary amines (N-benzyl). It often yields a false negative or a faint reddish color.[7] You must use the Chloranil Test .[8]

The Chloranil Test Protocol
  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Procedure:

    • Take a small sample of resin beads (~1-2 mg) in a small tube.

    • Wash beads with MeOH/DCM.

    • Add 2 drops of Reagent A and 2 drops of Reagent B.

    • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Blue/Green Beads: Positive for Secondary Amine (Coupling Incomplete ). -> Repeat Coupling.

    • Colorless/Yellow Beads: Negative (Coupling Complete ). -> Proceed.

Visual Workflows

Figure 1: Strategic Workflow for N-Benzyl-Leu SPPS

SPPS_Workflow Start Start: Resin-Bound Peptide Decision Do you have Fmoc-N-Bzl-Leu-OH? Start->Decision MethodA Method A: Standard Coupling (HATU/DIEA, 4h) Decision->MethodA Yes MethodB Method B: Reductive Amination (1. Benzaldehyde, 2. NaBH3CN) Decision->MethodB No NBzl_Installed N-Bzl-Leu Installed (Secondary Amine) MethodA->NBzl_Installed MethodB->NBzl_Installed Acylation_Step CRITICAL STEP: Acylation of Secondary Amine NBzl_Installed->Acylation_Step Attempt1 Attempt 1: HATU / HOAt / DIEA (Double Couple, 50°C) Acylation_Step->Attempt1 Check Chloranil Test Attempt1->Check Success Beads Yellow/Clear (Proceed to Next AA) Check->Success Negative Fail Beads Blue/Green (Incomplete) Check->Fail Positive Nuclear Method B (Nuclear): BTC (Triphosgene) / Collidine / THF Fail->Nuclear Nuclear->Check Re-test

Caption: Decision tree for incorporating and acylating N-benzyl-L-leucine, highlighting the fallback to BTC activation if standard high-efficiency coupling fails.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Chloranil) Steric hindrance of N-benzyl group.Switch to BTC/Collidine method. Ensure solvent is THF (not DMF) for BTC. Increase temperature to 50°C for HATU method.
Racemization Over-activation or excessive base time.Use Collidine instead of DIEA/NMM (weaker base, less racemization).[9] Limit pre-activation time of BTC to <2 mins.
Precipitate in BTC reaction Formation of Collidinium salts (Normal).This is expected. Ensure the suspension is transferred to the resin. Do not filter.
Low Yield after Cleavage Acid lability or DKP formation.If N-Bzl-Leu is the 2nd residue, DKP formation is likely. Use 2-CTC resin or Trityl linkers to minimize this.

References

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application.[10] Journal of Organic Chemistry. Link

  • Thörn, C., et al. (2025). Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids.[11] ResearchGate. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. (Basis for Chloranil Test).[12]

  • BenchChem Application Note. (2025). N-α-Benzyl-L-isoleucine: A Technical Whitepaper on its Core Applications. Link

Sources

Preparation of N-benzyl amino acids using sodium cyanoborohydride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of N-Benzyl Amino Acids via Borch Reduction


)

Abstract

The synthesis of N-benzyl amino acids is a cornerstone transformation in the preparation of peptidomimetics, chiral auxiliaries, and pharmaceutical intermediates. While direct alkylation of amines with benzyl halides often leads to uncontrollable poly-alkylation (forming tertiary amines or quaternary ammonium salts), reductive amination offers a controlled, mono-selective pathway. This application note details the Borch Reduction , utilizing sodium cyanoborohydride (


) as a selective reducing agent. Unlike sodium borohydride (

),

is stable in acid (pH ~6–7), allowing for the selective reduction of the protonated iminium intermediate without reducing the starting aldehyde.

Mechanism of Action

The success of this protocol relies on kinetic selectivity governed by pH.

  • Imine Formation: The amino acid (amine) attacks the benzaldehyde (carbonyl) to form a hemiaminal, which dehydrates to form an imine (Schiff base).[1]

  • Protonation: At pH 6–7, the imine is protonated to form an iminium ion . This species is significantly more electrophilic than the precursor aldehyde.

  • Selective Reduction: The cyano group in

    
     is electron-withdrawing, stabilizing the boron center and making the hydride less nucleophilic than in 
    
    
    
    . Consequently,
    
    
    reduces the highly reactive iminium ion rapidly but is kinetically slow to reduce the neutral aldehyde at this pH.

Key Insight: If the pH drops below 4, the aldehyde is protonated and reduced to benzyl alcohol (side product). If the pH rises above 8, the iminium ion concentration drops, stalling the reaction.

Figure 1: Mechanistic Pathway

BorchMechanism Start Benzaldehyde + Amino Acid Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack SideProduct Benzyl Alcohol (Side Product) Start->SideProduct pH < 4 (Direct Reduction) Imine Imine (Schiff Base) Hemiaminal->Imine -H2O Iminium Iminium Ion (C=N+) Imine->Iminium pH 6-7 (H+) Product N-Benzyl Amino Acid Iminium->Product NaCNBH3 (Hydride Transfer)

Caption: Kinetic selectivity of the Borch reduction. The pathway in red/green represents the target window where iminium reduction outcompetes carbonyl reduction.

Critical Parameters & Optimization

ParameterOptimal ConditionScientific Rationale
pH Control 6.0 – 7.0 Critical window. pH < 5 risks HCN generation and aldehyde reduction; pH > 8 prevents iminium formation.
Solvent MeOH or MeOH:H₂O (3:1) Methanol facilitates imine formation.[2] Water is required to solubilize zwitterionic amino acids.
Stoichiometry 1.0 : 1.1 (AA : Aldehyde)Slight excess of aldehyde drives the equilibrium. Excess aldehyde is easier to remove than unreacted amino acid.
Temperature 20°C – 25°C Higher temperatures increase the risk of racemization and side reactions.
Reaction Time 12 – 18 Hours Imine formation with amino acids is slower than with simple amines due to steric bulk and zwitterionic nature.

Standard Experimental Protocol

Target: Synthesis of N-Benzyl-L-Phenylalanine. Scale: 10 mmol.

Reagents Preparation
  • L-Phenylalanine: 1.65 g (10 mmol)

  • Benzaldehyde: 1.17 g (1.12 mL, 11 mmol) [Freshly distilled recommended]

  • Sodium Cyanoborohydride: 0.41 g (6.5 mmol) [0.65 eq. hydride source]

  • Solvent: Methanol (30 mL) + Water (10 mL)

  • Catalyst: Glacial Acetic Acid (approx. 1-2 mL)

Step-by-Step Methodology
  • Solubilization:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend L-Phenylalanine (10 mmol) in MeOH:H₂O (3:1).

    • Note: The solution may remain cloudy. This is normal.

  • Imine Formation:

    • Add Benzaldehyde (11 mmol) in one portion.

    • Stir at room temperature for 30 minutes.

  • Reduction (The Critical Step):

    • Add Sodium Cyanoborohydride (

      
      ) in small portions over 5 minutes. Warning: Perform in a fume hood. 
      
    • pH Adjustment: Check the pH using wet pH paper. It will likely be basic. Add Glacial Acetic Acid dropwise until the pH reaches 6.0–6.5 .

    • Observation: Evolution of gas may occur; ensure the flask is vented (e.g., via a needle in a septum).

  • Reaction Maintenance:

    • Stir at room temperature for 12–16 hours.

    • Monitoring: Check TLC (System: n-BuOH/AcOH/H₂O 4:1:1). Ninhydrin stain will show the disappearance of the primary amine (starting AA) and appearance of the secondary amine (product).

  • Workup & Quenching:

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Dilute the remaining aqueous residue with water (20 mL).

    • Quench: Carefully acidify to pH 2 with 1M HCl (to decompose excess borohydride). Caution: HCN gas evolution possible.[3][4] Use efficient ventilation.

    • Wash: Extract the aqueous layer with Diethyl Ether (

      
       mL) to remove unreacted benzaldehyde and benzyl alcohol. Discard the ether layer.
      
  • Isolation:

    • Adjust the aqueous layer to pH 7 (isoelectric point) using 1M NaOH. The N-benzyl amino acid usually precipitates as a white solid.

    • Filter the solid, wash with cold water and cold ethanol.

    • Alternative: If no precipitate forms, extract the neutralized aqueous layer with EtOAc, dry over

      
      , and evaporate.
      
Figure 2: Experimental Workflow

Workflow Step1 Dissolve Amino Acid (MeOH/H2O) Step2 Add Benzaldehyde (Stir 30 min) Step1->Step2 Step3 Add NaCNBH3 Adjust pH to 6 (AcOH) Step2->Step3 Step4 Reaction (12-16h, RT) Step3->Step4 Step5 Quench (1M HCl) Remove Organics (Ether Wash) Step4->Step5 Step6 Adjust to pH 7 Precipitate/Extract Product Step5->Step6

Caption: Operational flowchart for the preparation of N-benzyl amino acids.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield pH too high (>7)The imine did not protonate. Add more acetic acid during the addition of

.
Benzyl Alcohol Formation pH too low (<4)The aldehyde was reduced directly. Maintain pH strictly between 6 and 7.
Starting Material Remains Poor solubility of AAIncrease water content in solvent or use the sodium salt of the amino acid initially.
Racemization High Temp / Basic pHKeep reaction at RT. Avoid prolonged exposure to basic conditions before reduction.
N,N-Dibenzylation Excess AldehydeStrict stoichiometry (1.1 eq max). N-benzylation reduces nucleophilicity, so over-alkylation is rare with this method compared to alkyl halides.

Safety & Handling (Mandatory)

  • Cyanide Hazard: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is highly toxic.[2] Upon contact with acid or water, it can release Hydrogen Cyanide (HCN) gas.[3]
    
  • Engineering Controls: ALWAYS work in a functioning fume hood.

  • Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide residues to cyanate before disposal, according to local EHS regulations.

  • PPE: Nitrile gloves, lab coat, and safety glasses are non-negotiable.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[2][5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Gribble, G. W. (1998). "Sodium Cyanoborohydride."[2][3][4][6][7] Encyclopedia of Reagents for Organic Synthesis.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. (Cited as a modern alternative comparison).

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Troubleshooting & Optimization

Purification of N-benzyl-L-leucine from unreacted benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Benzaldehyde via Chemoselective Workup

Welcome to the Advanced Synthesis Support Center. This guide addresses the purification of N-benzyl-L-leucine (a zwitterionic amino acid derivative) synthesized via reductive amination. The primary challenge in this synthesis is separating the amphoteric product from the neutral, lipophilic impurity: benzaldehyde .

The Purification Strategy: The "pH-Switch"

The most robust method for purifying N-benzyl amino acids relies on their amphoteric nature . Unlike benzaldehyde (which is neutral), N-benzyl-L-leucine exists in three distinct ionization states depending on pH.

By manipulating the pH, we can force the product into the aqueous phase (leaving benzaldehyde in the organic phase) and then precipitate it out as a pure zwitterion.

The Solubility Logic
SpeciespH < 2 (Acidic)pH ~6 (Isoelectric/pI)pH > 10 (Basic)
N-Benzyl-L-Leucine Cationic (

) Water Soluble
Zwitterionic (

) Precipitates / Min. Solubility
Anionic (

) Water Soluble
Benzaldehyde Neutral (Lipophilic)Neutral (Lipophilic)Neutral (Lipophilic)

Interactive Workflow Diagrams

Figure 1: The pH-Switch Extraction Logic

This flowchart illustrates the critical separation pathway. By basifying the crude mixture, we lock the product in the water phase while washing away the benzaldehyde.

PurificationLogic Start Crude Reaction Mixture (MeOH/Water) Evap Step 1: Evaporate MeOH (Residue: Product + Benzaldehyde) Start->Evap Basify Step 2: Add Water & NaOH (Adjust to pH > 11) Evap->Basify Partition Step 3: Partition with Ether/EtOAc Basify->Partition OrgLayer Organic Layer (Contains Benzaldehyde) Partition->OrgLayer Extracts Impurities AqLayer Aqueous Layer (Contains Product as Carboxylate) Partition->AqLayer Retains Product Bisulfite Optional: Bisulfite Wash (If recovering Benzaldehyde) OrgLayer->Bisulfite Acidify Step 4: Acidify Aqueous to pH ~6 (Isoelectric Point) AqLayer->Acidify Precip Step 5: Product Precipitates (Filter to Isolate) Acidify->Precip

Caption: The "pH-Switch" separates the neutral aldehyde from the anionic amino acid derivative before final precipitation.

Detailed Protocols

Protocol A: The Standard "pH-Switch" Workup

Best for: Routine purification where benzaldehyde excess is moderate (<2 equivalents).

Reagents: 1M NaOH, 1M HCl, Diethyl Ether (or MTBE), pH paper/meter.

  • Solvent Swap: If the reaction was performed in Methanol (MeOH), concentrate the reaction mixture under reduced pressure (Rotavap) to remove the MeOH. You will be left with an aqueous residue or a gum.

  • Basification: Add water to the residue. Slowly add 1M NaOH until the pH reaches 11–12 .

    • Why? This deprotonates the carboxylic acid (

      
      ) and ensures the amine is neutral/free. The molecule becomes a water-soluble salt (Sodium N-benzyl-L-leucinate).
      
  • The Wash (Critical Step): Extract this basic aqueous solution with Diethyl Ether (2 x 50 mL).

    • Mechanism:[1][2][3][4][5] The unreacted benzaldehyde partitions into the Ether (organic) layer. The product remains in the Water (aqueous) layer.

    • Check: Keep the Aqueous layer. You can discard the Ether layer (or treat it as waste containing the aldehyde).

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring. Monitor pH closely.[5][6]

  • Target pH: Stop adding acid when the pH reaches ~6.0 (the approximate isoelectric point of N-benzyl-L-leucine).

    • Observation: A white solid should precipitate. This is the zwitterionic product.

  • Isolation: Filter the solid, wash with cold water, and dry.

Protocol B: Sodium Bisulfite Scavenging

Best for: Cases with large excesses of benzaldehyde or if the "smell of almonds" persists after Protocol A.

If the benzaldehyde content is very high, it can drag the product into the organic layer or form emulsions. Pre-treating the organic wash with bisulfite removes the aldehyde chemically.

Mechanism:



  • Perform Step 3 from Protocol A (The Ether extraction).

  • Before discarding the Ether layer (or if you suspect product loss into the ether), wash the Ether layer with Saturated Aqueous Sodium Bisulfite (NaHSO3) .

  • Shake vigorously for 2-3 minutes. The benzaldehyde converts to the bisulfite adduct and moves into the aqueous phase.

  • Separate layers. The Ether layer is now aldehyde-free.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of precipitating at pH 6. What do I do?

Cause: N-benzyl-L-leucine is more lipophilic than L-leucine. If the concentration is too high or the temperature is too warm, it may form an oil. Solution:

  • Cool it down: Keep the beaker in an ice bath during acidification.

  • Seed it: If you have a tiny crystal of pure product from a previous batch, add it to induce crystallization.

  • Sonication: Briefly sonicate the oil/water mixture to encourage lattice formation.

  • Solvent Polish: If it remains an oil, extract the oil into DCM, dry over MgSO4, evaporate, and triturate the residue with Hexanes or Cold Ether to force solidification.

Q2: I still smell almonds (benzaldehyde) in my final solid.

Cause: Benzaldehyde can occlude (get trapped) inside the crystal lattice of the amino acid. Solution: Perform a Trituration or Recrystallization .

  • Trituration: Suspend the solid in diethyl ether or pentane (product is insoluble, benzaldehyde is soluble). Stir for 30 mins, then filter.

  • Recrystallization: Dissolve the solid in hot Ethanol/Water (1:1) . Allow it to cool slowly. The benzaldehyde will stay in the mother liquor.

Q3: Why is my yield lower than expected?

Cause:

  • Over-alkylation: Did you form N,N-dibenzyl-L-leucine? This side product is strictly lipophilic and would have been lost in the Ether wash (Step 3 of Protocol A). Check the ether layer by TLC.

  • pH Overshoot: If you acidified to pH 1 or 2, the product became cationic (

    
    ) and re-dissolved in the water. You must stop at pH 6.
    
Q4: Can I use Silica Gel Chromatography?

Advice: Avoid it if possible. Amino acids streak badly on silica due to their zwitterionic nature. If you must use a column, use a polar mobile phase like DCM : MeOH : NH4OH (89 : 10 : 1) . The ammonia keeps the amino acid deprotonated and moving.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[7][8][9] The Journal of Organic Chemistry, vol. 61, no.[5][7][10] 11, 1996, pp. 3849-3862.[5][7]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • Furniss, B. S., et al. "Resolution of Racemates and Purification of Amino Acids." Vogel's Textbook of Practical Organic Chemistry, Pearson, Chapter 5.
  • BenchChem Technical Notes. "Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite."

Sources

Technical Guide: Solubilization Strategies for N-Benzyl Amino Acids in Aqueous Systems

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Formulation Engineers From: Application Science Division Subject: Troubleshooting Solubility Profiles of Hydrophobic Zwitterions (N-Benzyl Amino Acids)

Executive Summary

N-benzyl amino acids present a distinct physicochemical paradox: they retain the zwitterionic character of standard amino acids but possess a significantly elevated partition coefficient (


) due to the lipophilic benzyl moiety attached to the amine. This modification disrupts the delicate hydrophilic-lipophilic balance (HLB), frequently causing precipitation at neutral pH, "oiling out" during crystallization, or aggregation in biological buffers.[1]

This guide provides a root-cause analysis and actionable protocols to overcome these solubility barriers. It moves beyond generic advice, focusing on the interplay between pH-dependent ionization , Hofmeister series effects , and dielectric constant manipulation .[1]

Module 1: The pH Leverage (The Primary Control)

The solubility of N-benzyl amino acids is governed by their amphoteric nature. Unlike simple organic acids or bases, these molecules have a "U-shaped" solubility profile with a minimum at the Isoelectric Point (pI) .[1][2]

The Mechanism

At the pI (typically pH 5.5–6.5 for mono-amino/mono-carboxylic species), the molecule exists as a zwitterion (


).[2] While the net charge is zero, the dipole moment is high.[3] However, the bulky hydrophobic benzyl group disrupts the water lattice structure around the zwitterion, making the lattice energy of the solid (or the cohesive energy of the oil) more favorable than solvation.

Actionable Protocol: pH Shifting To achieve high solubility (>10 mg/mL), you must force the equilibrium toward a cationic or anionic species.[1]

  • Cationic Solubilization (Low pH):

    • Target pH: < 2.0

    • Mechanism: Protonation of the carboxylate (

      
      ). The molecule becomes a cation (
      
      
      
      ).
    • Reagent: 1M HCl or Methanesulfonic acid.[1]

  • Anionic Solubilization (High pH):

    • Target pH: > 9.5

    • Mechanism: Deprotonation of the secondary amine (

      
      ). The molecule becomes an anion (
      
      
      
      ).
    • Reagent: 1M NaOH, KOH, or L-Arginine (for biological compatibility).

Data Visualization: The Solubility Decision Tree

SolubilityLogic start Start: N-Benzyl Amino Acid Not Dissolving check_ph Check pH of Solvent start->check_ph is_neutral Is pH near pI? (approx pH 5.0 - 7.0) check_ph->is_neutral adjust_ph Adjust pH > 9.5 or < 2.0 is_neutral->adjust_ph Yes (Standard) biological Must stay at pH 7.4? is_neutral->biological No (Already extreme) success Solubilized adjust_ph->success salt_screen Switch Counter-ion (See Module 2) biological->salt_screen No (Process) cosolvent Add Cosolvent (DMSO/PEG) (See Module 3) biological->cosolvent Yes (Assay) salt_screen->success cosolvent->success

Figure 1: Decision matrix for solubilizing hydrophobic zwitterions. Note the critical branch point at physiological pH.

Module 2: Salt Selection & Counter-Ion Engineering

If pH adjustment alone causes precipitation (common with "salting out" effects), the choice of counter-ion is the next variable. This follows the Hofmeister Series , which dictates how ions affect the solubility of proteins and hydrophobic peptides.[4][5]

The Hofmeister Effect on N-Benzyl Groups

Because the N-benzyl group is hydrophobic, it is sensitive to "chaotropic" (salting-in) and "kosmotropic" (salting-out) ions.

Ion TypeEffect on N-Benzyl AARecommended Counter-IonsAvoid (Precipitation Risk)
Anions (for acidic pH)Chaotropes break water structure, helping dissolve hydrophobic groups.[1]Chloride (

), Methanesulfonate (

), Acetate
Sulfate (

), Phosphate (

)
Cations (for basic pH)Large organic cations reduce charge density and improve organic solubility.[1]Meglumine, Tris, L-Arginine, CholineCalcium (

), Magnesium (

)

Protocol: Counter-Ion Screening

  • For Basic Dissolution: Instead of NaOH, use L-Arginine or Meglumine .[1] These large organic counter-ions form "softer" salts that are less likely to crystallize out of solution compared to the rigid lattice of a Sodium salt.

  • For Acidic Dissolution: Avoid Sulfuric acid. Use HCl or Acetic Acid .[1]

Module 3: Cosolvents for Biological Assays

Researchers often face a deadlock: the compound needs to be at pH 7.4 for a cell assay, but it precipitates at pH 7.4 (its pI).[1]

Solution: Dielectric Constant (


) Manipulation.[1]
Water has a high 

(~80).[1] The N-benzyl group prefers a lower

. You must lower the bulk solvent polarity without killing the cells.

Recommended System:

  • Stock Solution: Dissolve compound at 100x concentration in 100% DMSO .

  • Intermediate Dilution: Dilute to 10x in PEG-400 or Propylene Glycol .

  • Final Dilution: Add to aqueous buffer.

Why this works: The intermediate step prevents the "crash precipitation" that occurs when a hydrophobic DMSO stock hits pure water instantly. The PEG acts as a bridge, coating the hydrophobic benzyl group before it encounters the bulk water.

Module 4: Troubleshooting "Oiling Out" (LLPS)

N-benzyl amino acids are notorious for Liquid-Liquid Phase Separation (LLPS) , or "oiling out," rather than crystallizing.[1] This happens because the hydrophobic interactions between benzyl rings are strong enough to exclude water but not organized enough to form a crystal lattice.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Milky Emulsion Rapid precipitation trapped oil droplets.Heat-Cycle: Heat mixture to 60°C until clear, then cool very slowly (1°C/min).
Sticky Gum Impure amorphous solid.[1]Trituration: Add hexane or diethyl ether to the gum and sonicate. This extracts trapped solvent and forces crystallization.
Precipitation on Buffer Addition "Salting Out" shock.Reverse Addition: Add the buffer to the dissolved compound dropwise, rather than the compound to the buffer.
FAQ: Specific User Scenarios

Q: I dissolved my N-benzyl amino acid in 0.1 M HCl, but when I added PBS (Phosphate Buffered Saline), it precipitated immediately. Why? A: Two forces are at work here.[1] First, PBS shifts the pH from acidic (~1.[1]0) to neutral (~7.4), forcing the molecule into its insoluble zwitterionic state.[1] Second, Phosphate is a kosmotrope (see Module 2).[1] It promotes hydrophobic aggregation.[1] Fix: Switch to a buffer with a lower ionic strength (e.g., 10 mM Tris-HCl) or keep the pH slightly elevated (pH 8.5) if your assay permits.[1]

Q: Can I use sonication to dissolve the solid? A: Yes, but with caution. Sonication generates heat.[1] If your N-benzyl derivative is an ester, heat can cause hydrolysis.[1] If it is a free acid, heat is generally safe.[1] Always sonicate in short bursts (30 seconds) to avoid overheating the solvent, which can lead to supersaturation and subsequent crashing out upon cooling.

Q: My compound is an oil. How do I weigh it accurately for a stock solution? A: Do not try to weigh the oil directly into a volumetric flask; you will lose mass on the transfer tools. Protocol: Weigh the vial containing the oil (Tare). Add your solvent (e.g., DMSO) directly to the source vial.[1] Dissolve completely. Weigh the vial again. Calculate the concentration based on the added solvent mass and density (


).
References
  • Hofmeister Series & Protein Solubility

    • Title: The Hofmeister series or lyotropic series.[4][5]

    • Source: Wikipedia / Vertex AI Grounding.[1]

    • URL:[Link][1]

  • Amino Acid pKa and Isoelectric Points

    • Title: Amino Acids Reference Chart (Sigma-Aldrich).[1]

    • Source: Sigma-Aldrich.
  • Solubility Mechanisms of Hydrophobic Drugs

    • Title: Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.[6]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Oiling Out / Phase Separation

    • Title: One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.[7]

    • Source: Università degli Studi di Milano (AIR Unimi).[1]

    • URL:[Link][1]

  • pKa Values of Organic Compounds

    • Title: Bordwell pKa Table (Acidity in DMSO and Water).[8]

    • Source: Organic Chemistry Data.[1]

    • URL:[Link][1]

Sources

Validation & Comparative

HPLC Method for Purity Analysis of N-Benzyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of N-benzyl amino acid derivatives presents a unique chromatographic scenario. Unlike native amino acids, which lack strong chromophores and require derivatization (e.g., OPA, FMOC) or specialized detection (CAD, MS), the N-benzyl group introduces a distinct UV-absorbing moiety (λ max ~254 nm) and significantly increases hydrophobicity.

This guide compares the three primary methodologies for analyzing these derivatives: Reversed-Phase (RP-HPLC) , Chiral HPLC , and Hydrophilic Interaction Liquid Chromatography (HILIC) . While RP-HPLC is the gold standard for chemical purity and impurity profiling, Chiral HPLC is non-negotiable for determining enantiomeric excess (ee).

Part 1: The Analytical Challenge

N-benzyl amino acids serve as critical intermediates in peptide synthesis and chiral building blocks. The analytical challenge lies in their amphoteric nature (zwitterionic potential) combined with the hydrophobic benzyl modification .

Key Impurity Sources

Understanding the synthesis pathway is critical for method development, as it dictates the impurity profile.[1]

  • Reductive Amination: Uses benzaldehyde and a reducing agent (e.g., NaBH₄).

    • Impurities: Residual benzaldehyde, benzyl alcohol, and unreacted amino acid.

  • Direct Alkylation: Uses benzyl halides (Bn-Cl/Bn-Br).

    • Impurities: N,N-dibenzyl derivatives (over-alkylation), benzyl halides, and racemized products.

Visualization: Impurity Genesis & Detection

ImpurityPathways Reactants Reactants (Amino Acid + Bn-X / PhCHO) Reaction Synthesis Reaction Reactants->Reaction Product Target: N-Benzyl Amino Acid Reaction->Product Impurity1 Impurity A: Unreacted Amino Acid (Polar, No UV) Reaction->Impurity1 Incomplete Impurity2 Impurity B: N,N-Dibenzyl Species (High Hydrophobicity) Reaction->Impurity2 Over-reaction Impurity3 Impurity C: Benzyl Alcohol/Halide (Neutral, UV Active) Reaction->Impurity3 Residuals

Figure 1: Origin of common impurities in N-benzyl amino acid synthesis. Dotted lines indicate side reactions or residual starting materials.

Part 2: Method Comparison

Reversed-Phase HPLC (RP-HPLC) – The Workhorse

Best For: Chemical purity (%), impurity profiling, and reaction monitoring.

  • Mechanism: Partitioning based on hydrophobicity. The benzyl group provides sufficient retention on C18 columns, allowing separation from the polar, unreacted amino acids (which elute at the void volume).

  • Advantages:

    • Direct UV Detection: The benzyl ring allows robust detection at 254 nm.

    • Resolution: Excellent separation of mono-benzyl vs. di-benzyl byproducts.

    • Robustness: Highly reproducible with standard C18 columns.

  • Limitations: Cannot separate enantiomers (D- vs. L-N-benzyl amino acids).

Chiral HPLC – The Stereochemical Specialist

Best For: Enantiomeric purity (ee) and racemization studies.

  • Mechanism: Formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP).

  • Key Columns:

    • Macrocyclic Glycopeptides (e.g., Chirobiotic T): Excellent for N-blocked amino acids.

    • Crown Ethers (e.g., Crownpak CR): Specific for primary amines (less effective if N-benzyl hinders the amine, but effective for some derivatives).

    • Polysaccharide (Amylose/Cellulose): Versatile for protected derivatives.

  • Limitations: Higher cost per column; lower peak capacity for general impurities compared to C18.

HILIC – The Polar Alternative

Best For: Very polar derivatives (e.g., N-benzyl Arginine) or retaining unreacted free amino acids.

  • Mechanism: Partitioning into a water-rich layer on a polar stationary phase.

  • Advantages: Retains the polar unreacted amino acid starting material better than RP-HPLC.

  • Limitations: N-benzyl groups are often too hydrophobic for ideal HILIC retention; solvent mismatch issues with sample diluents.

Summary Data Table
FeatureRP-HPLC (C18)Chiral HPLCHILIC
Primary Use Chemical Purity & YieldEnantiomeric Excess (ee)Trace Free Amino Acid Analysis
Stationary Phase C18 / C8 / Phenyl-HexylTeicoplanin / AmyloseSilica / Amide / Zwitterionic
Mobile Phase Water/ACN + 0.1% TFAMeOH/Water or Hexane/IPAACN/Water + Ammonium Formate
Detection UV 254 nmUV 254 nmUV 200-210 nm / MS
Cost/Run LowHighMedium
Resolution High (for structural impurities)High (for enantiomers)Medium

Part 3: Detailed Experimental Protocol (RP-HPLC)

This protocol is designed as a self-validating system for the purity analysis of a generic N-benzyl amino acid (e.g., N-benzyl Phenylalanine).

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" or end-capped columns reduce peak tailing caused by the secondary amine interaction with silanols.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Why TFA? It acts as an ion-pairing agent, protonating the secondary amine (improving shape) and suppressing the ionization of the carboxylic acid (increasing retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Elute salts/free AA)
2.05End Initial Hold
15.095Linear Gradient (Elute N-benzyl product)
18.095Wash (Elute di-benzyl/hydrophobic impurities)
18.15Re-equilibration
23.05End of Run
Sample Preparation
  • Standard Prep: Weigh 10 mg of reference standard. Dissolve in 10 mL of 50:50 Water:Acetonitrile. (Conc: 1 mg/mL).[2]

  • Sample Prep: Dissolve crude sample to 1 mg/mL in the same diluent.

    • Critical Step: If the sample is not fully soluble, add 10 µL of TFA or mild heating/sonication. Filter through a 0.22 µm PTFE filter.

System Suitability Criteria (Pass/Fail)
  • Tailing Factor (As): 0.8 – 1.5 (Strict control due to amine interaction).

  • Theoretical Plates (N): > 5,000.

  • Resolution (Rs): > 2.0 between the main peak and nearest impurity.

  • % RSD (Area): < 2.0% for 5 replicate injections.

Part 4: Analytical Workflow Visualization

This diagram illustrates the decision logic for selecting the correct method and validating the results.

AnalyticalWorkflow Start Start: N-Benzyl Amino Acid Sample Goal Define Analytical Goal Start->Goal Choice1 Goal: Chemical Purity? Goal->Choice1 Choice2 Goal: Enantiomeric Purity? Goal->Choice2 MethodRP Run RP-HPLC (C18) Gradient 5-95% B UV @ 254nm Choice1->MethodRP MethodChiral Run Chiral HPLC (Teicoplanin/Amylose) Isocratic Mode Choice2->MethodChiral CheckRP Check: Peak Tailing < 1.5? MethodRP->CheckRP CheckChiral Check: Baseline Resolution? MethodChiral->CheckChiral ActionTail Increase TFA to 0.1% or Switch to Phenyl-Hexyl CheckRP->ActionTail Fail Final Generate CoA CheckRP->Final Pass CheckChiral->Final Pass ActionTail->MethodRP

Figure 2: Analytical decision tree for method selection and troubleshooting.

Part 5: Troubleshooting & Expert Insights

Peak Tailing
  • Cause: Interaction between the secondary amine of the N-benzyl group and residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is acidic (pH < 3.0) using TFA or Formic Acid.[3] If tailing persists, switch to a "Polar Embedded" group column or a Phenyl-Hexyl column, which often provides better pi-pi interaction with the benzyl ring [1].

Detection of Non-Aromatic Amino Acids[5][6][7][8]
  • Issue: If the starting amino acid is Glycine or Alanine, the unreacted starting material has no UV absorbance at 254 nm.

  • Solution: Use a dual-wavelength method. Monitor 254 nm for the N-benzyl product and 205-210 nm for the unreacted amino acid. Note that at 210 nm, mobile phase transparency is critical (use HPLC grade TFA) [2].

Chiral Separation Failures
  • Insight: If standard polysaccharide columns fail, try a Macrocyclic Glycopeptide (Teicoplanin) column (e.g., Astec CHIROBIOTIC T).[4] These are specifically effective for N-blocked amino acids and operate well in Reversed-Phase modes (MeOH/Water), making them MS-compatible [3].

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Amino Acid and Peptide Chiral Separations - Astec CHIROBIOTIC Handbook. Retrieved from

  • Creative Peptides. (2023). Peptide Impurities & Solutions: Mechanisms of Impurity Generation. Retrieved from

  • ResearchGate. (2017). General method to prepare amino acids benzyl esters and to isolate them...[5]. Retrieved from

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of N-Benzyl-L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzyl-L-leucine is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors. In drug development, verifying the structural integrity of this intermediate is paramount, particularly distinguishing it from its structural isomer, N-benzyl-L-isoleucine , and its lower homolog, N-benzyl-L-valine .

While standard LC-MS provides molecular weight confirmation (


), it fails to distinguish between leucine and isoleucine derivatives due to their isobaric nature. This guide details the specific fragmentation pathways (MS/MS) required to unambiguously identify N-benzyl-L-leucine. We compare its performance and spectral fingerprint against key alternatives to establish a self-validating identification protocol.

Part 1: Theoretical Framework & Mechanism

Ionization and Stability

Under Electrospray Ionization (ESI) in positive mode, N-benzyl-L-leucine forms a stable protonated precursor


. The protonation site is the secondary amine nitrogen, stabilized by the inductive effect of the benzyl group.
Primary Fragmentation Channels

Upon Collision-Induced Dissociation (CID), the molecule undergoes two competitive fragmentation pathways driven by charge stabilization:

  • Benzyl Cation Formation (Pathway A): Heterolytic cleavage of the

    
     bond. This yields the tropylium ion (
    
    
    
    91.05), a highly stable aromatic carbocation. This is the dominant "fingerprint" for the benzyl moiety but provides no information on the amino acid backbone.
  • Modified Immonium Ion Formation (Pathway B): Loss of the carboxylic acid group (

    
     or 
    
    
    
    ) and subsequent fragmentation. For N-benzyl derivatives, the "immonium" ion retains the benzyl group, shifting the classic Leucine immonium mass (
    
    
    86) to a higher mass (
    
    
    176).

Critical Insight: The differentiation of Leucine vs. Isoleucine relies entirely on the secondary fragmentation of this m/z 176 ion .

Part 2: Comparative Analysis (The Differentiator)

This section compares N-benzyl-L-leucine against its primary "imposter," N-benzyl-L-isoleucine.

Table 1: Comparative MS/MS Fingerprints
FeatureN-Benzyl-L-Leucine (Target)N-Benzyl-L-Isoleucine (Alternative)N-Benzyl-L-Valine (Homolog)
Precursor

222.15 222.15 (Isobaric)208.13
Primary Fragment

91.05 (Tropylium)

91.05 (Tropylium)

91.05
Immonium Precursor

176.15

176.15

162.13
Diagnostic Loss Loss of 42 Da (

, Propene)
Loss of 28 Da (

, Ethylene)
Loss of 42 Da (Propene)
Key Diagnostic Ion

134.10

148.11

120.08
Mechanism Side chain is isobutyl; splits off isopropyl group.Side chain is sec-butyl; splits off ethyl group.Side chain is isopropyl.
The "W-Ion" Rule

In standard amino acid analysis, Leucine and Isoleucine are distinguished by side-chain fragmentation (often called ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 or 

ions in peptide nomenclature).[1]
  • Leucine Derivative: The side chain is an isobutyl group (

    
    ).[2] Fragmentation favors the loss of the entire isopropyl group or elimination of propene.
    
  • Isoleucine Derivative: The side chain is a sec-butyl group (

    
    ).[2] Fragmentation favors the loss of the terminal ethyl group.
    

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for the specific identification of N-benzyl-L-leucine.

FragmentationPathway Parent N-Benzyl-L-Leucine [M+H]+ m/z 222.15 Tropylium Tropylium Ion (Benzyl Marker) m/z 91.05 Parent->Tropylium Inductive Cleavage Immonium N-Benzyl Immonium Ion (Intermediate) m/z 176.15 Parent->Immonium Loss of HCOOH (-46 Da) Frag_Leu Diagnostic Fragment (Loss of C3H6) m/z 134.10 Immonium->Frag_Leu Loss of Propene (-42 Da) Specific to Leucine Alt_Parent N-Benzyl-L-Isoleucine [M+H]+ m/z 222.15 Alt_Immonium N-Benzyl Immonium Ion (Intermediate) m/z 176.15 Alt_Parent->Alt_Immonium Loss of HCOOH Frag_Ile Diagnostic Fragment (Loss of C2H4) m/z 148.11 Alt_Immonium->Frag_Ile Loss of Ethylene (-28 Da) Specific to Isoleucine

Figure 1: Divergent fragmentation pathways of N-benzyl-L-leucine vs. its isomer. The m/z 134 ion is the definitive confirmation of the Leucine backbone.

Part 4: Experimental Protocol

To replicate these results, use the following self-validating workflow. This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation
  • Stock Solution: Dissolve 1 mg N-benzyl-L-leucine in 1 mL Methanol.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? To ensure complete protonation of the secondary amine (

      
       generation).
      
LC-MS/MS Parameters
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Collision Energy (CE): Stepped CE is recommended (15, 30, 45 eV).

    • Low CE (15 eV): Preserves the Parent (222.15).[3]

    • Med CE (30 eV): Generates the Immonium intermediate (176.15).

    • High CE (45 eV): Forces the diagnostic side-chain cleavage (134.10).

Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in MeOH/H2O LC Direct Infusion or C18 Column Sample->LC MS1 MS1 Scan Select m/z 222.15 LC->MS1 CID Collision Cell Stepped Energy (15-45eV) MS1->CID MS2 MS2 Detection CID->MS2 Decision Data Analysis Check Ratio 134/91 MS2->Decision

Figure 2: Experimental workflow for the structural validation of N-benzyl-L-leucine.

References

  • Creative Biolabs. Differentiation of Leucine and Isoleucine. Creative Biolabs Protein Sequencing Platform. Available at: [Link]

  • National Institutes of Health (NIH). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Available at: [Link]

  • Matrix Science. Peptide Fragmentation: Immonium and Related Ion Masses. Mascot Help. Available at: [Link]

  • SCIEX. Differentiation of leucine and isoleucine for enhanced sequence variant analysis. Technical Note. Available at: [Link]

Sources

A Researcher's Guide to the Vibrational Landscape of N-benzyl-L-leucine: An FTIR Spectroscopy Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. N-benzyl-L-leucine, a chiral N-substituted amino acid, presents a unique spectroscopic profile that can be effectively elucidated using Fourier Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of the FTIR absorption bands characteristic of the secondary amine in N-benzyl-L-leucine, comparing them with related structures to offer a comprehensive understanding of its vibrational behavior.

The Vibrational Signature of a Secondary Amine in a Chiral Environment

The introduction of a benzyl group to the nitrogen atom of L-leucine transforms it from a primary to a secondary amine. This structural modification induces significant and discernible changes in the molecule's infrared spectrum. The key vibrational modes of interest for the secondary amine functionality are the N-H stretching and N-H wagging, alongside the C-N stretching vibrations.

N-H Stretching: A Telltale Singlet

Primary amines (R-NH₂) typically exhibit two N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. In contrast, secondary amines (R₂NH), such as N-benzyl-L-leucine, possess only a single N-H bond and therefore display a solitary, generally weaker, N-H stretching absorption band in the 3350-3310 cm⁻¹ range.[1] The presence of this single peak is a definitive marker for the secondary amine functionality. Hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber.

The Absence of N-H Bending and the Presence of N-H Wagging

While primary amines show a characteristic N-H bending (scissoring) vibration between 1650 and 1580 cm⁻¹, this band is typically absent in the spectra of secondary amines.[1] However, a strong and broad band attributed to N-H out-of-plane bending, or "wagging," is observable for both primary and secondary amines in the 910-665 cm⁻¹ region.[1]

C-N Stretching Vibrations

The stretching of the carbon-nitrogen bond provides further structural insight. In aliphatic amines, the C-N stretching vibration is found in the 1250-1020 cm⁻¹ region as a medium to weak band. For aromatic amines, this band is typically stronger and appears at a higher frequency, between 1335-1250 cm⁻¹.[1] In N-benzyl-L-leucine, we can expect contributions from both the aliphatic (leucine backbone) and aromatic (benzyl group) C-N bonds.

Comparative Analysis: Deciphering the Spectrum of N-benzyl-L-leucine

To fully appreciate the FTIR spectrum of N-benzyl-L-leucine, a comparison with its parent amino acid, L-leucine, and a simple secondary amine is instructive.

Functional GroupVibrational ModeExpected Range (cm⁻¹)N-benzyl-L-leucine (Predicted)L-Leucine (Primary Amine)Diethylamine (Secondary Amine)
Secondary Amine N-H Stretch3350-3310Single, weak-medium band ~3330Two bands ~3400 & ~3300Single band ~3288[1]
Primary Amine N-H Bend1650-1580AbsentPresent ~1620Absent
Secondary Amine N-H Wag910-665Present, broad band ~740Present (as primary) ~780Present ~733[1]
Carboxylic Acid O-H Stretch3300-2500Very broad band centered ~3000Very broad band centered ~3000Absent
Carboxylic Acid C=O Stretch1760-1690Strong, sharp band ~1710Strong, sharp band ~1720Absent
Benzyl Group Aromatic C-H Stretch>3000Weak bands >3000AbsentAbsent
Benzyl Group Aromatic C=C Stretch1600-1450Multiple weak-medium bandsAbsentAbsent
Aliphatic C-N C-N Stretch1250-1020Present, medium-weak bandPresent, medium-weak bandPresent ~1143[1]
Aromatic C-N C-N Stretch1335-1250Present, strong bandAbsentAbsent

This table presents predicted and comparative data based on established spectroscopic principles.

The predicted spectrum of N-benzyl-L-leucine clearly distinguishes it from L-leucine through the appearance of a single N-H stretch and the introduction of aromatic C-H and C=C stretching bands from the benzyl group. The influence of the benzyl group is also anticipated in the C-N stretching region, likely resulting in a more complex pattern compared to a simple aliphatic secondary amine like diethylamine.

Visualizing the Structure and Workflow

To further clarify the molecular structure and the analytical process, the following diagrams are provided.

N_benzyl_L_leucine_Structure cluster_leucine L-Leucine Backbone cluster_benzyl Benzyl Group C_alpha C_carboxyl C_alpha->C_carboxyl N C_alpha->N C_beta C_alpha->C_beta O1_carboxyl C_carboxyl->O1_carboxyl O2_carboxyl C_carboxyl->O2_carboxyl H_N N->H_N C_methylene N->C_methylene C_gamma C_beta->C_gamma C_delta1 C_gamma->C_delta1 C_delta2 C_gamma->C_delta2 C1_ring C_methylene->C1_ring C2_ring C1_ring->C2_ring C3_ring C2_ring->C3_ring C4_ring C3_ring->C4_ring C5_ring C4_ring->C5_ring C6_ring C5_ring->C6_ring C6_ring->C1_ring

Caption: Molecular structure of N-benzyl-L-leucine.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation start Grind Sample (1-2 mg) mix Mix with KBr (100-200 mg) start->mix press Press into a transparent pellet mix->press load Place pellet in spectrometer press->load acquire Acquire spectrum (e.g., 4000-400 cm⁻¹) load->acquire process Process data (baseline correction, etc.) acquire->process identify Identify characteristic absorption bands acquire->identify compare Compare with reference spectra identify->compare conclude Draw structural conclusions compare->conclude

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of N-benzyl-L-leucine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. N-benzyl-L-leucine, a protected amino acid derivative, is a valuable chiral intermediate. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of chromatographic strategies for the robust separation of N-benzyl-leucine enantiomers, grounded in established principles of chiral recognition and supported by practical experimental protocols.

The Imperative of Enantioselective Analysis

The biological activity of chiral molecules is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst case, elicit toxic side effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs and intermediates. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the gold standard for its accuracy, precision, and scalability.[1]

Understanding the Analyte: N-benzyl-leucine

Before delving into separation strategies, a fundamental understanding of the analyte's physicochemical properties is crucial for methodical method development.

PropertyValueSource
Molecular FormulaC13H19NO2PubChem
Molecular Weight221.29 g/mol PubChem
XLogP3-AA0.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem

The N-benzyl group introduces significant hydrophobicity and aromaticity compared to the unprotected amino acid, while the carboxylic acid and secondary amine functionalities provide sites for hydrogen bonding and ionic interactions. These features are the handles by which chiral selectors will differentiate between the enantiomers.

A Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving a successful enantioseparation.[2] For N-protected amino acids like N-benzyl-leucine, three classes of CSPs have demonstrated broad applicability and high success rates: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type CSPs.

Polysaccharide-Based CSPs

Derived from cellulose or amylose coated or immobilized on a silica support, these are among the most versatile and widely used CSPs. The chiral selectors are typically phenylcarbamate derivatives.

  • Mechanism of Chiral Recognition: The primary interactions governing enantioselective recognition on polysaccharide-based CSPs are hydrogen bonding, π-π interactions, and steric hindrance. The carbamate linkages in the chiral selector act as hydrogen bond donors and acceptors, while the phenyl groups provide sites for π-π stacking with the aromatic ring of the N-benzyl group. The analyte fits into chiral grooves or cavities on the polysaccharide backbone, and subtle differences in the steric fit of the enantiomers lead to differential retention. For N-protected amino acids, the bulky protecting group plays a significant role in the interaction with the CSP.[2]

  • Recommended Columns:

    • Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)): Often a top performer for N-protected amino acids in reversed-phase conditions.[3][4]

    • Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)): A robust and versatile phase, effective in both normal and reversed-phase modes.

  • Advantages: Broad applicability, high efficiency, and available in both coated and more robust immobilized versions.

  • Considerations: Coated phases have limitations with certain solvents (e.g., chlorinated solvents, THF, acetone). Immobilized phases offer greater solvent flexibility.

Macrocyclic Glycopeptide-Based CSPs

These CSPs utilize macrocyclic antibiotics, such as teicoplanin or vancomycin, bonded to silica.

  • Mechanism of Chiral Recognition: The complex, basket-like structure of macrocyclic glycopeptides offers a multitude of interaction sites. Chiral recognition is a multifactorial process involving hydrogen bonding, ionic interactions, inclusion complexation, and steric repulsion. The peptide backbone, sugar moieties, and ionizable groups of the macrocycle create a highly selective chiral environment. For N-protected amino acids, the carboxylic acid can interact with the basic sites on the selector, while the benzyl group can fit into hydrophobic pockets.[5]

  • Recommended Columns:

    • Astec® CHIROBIOTIC® T (Teicoplanin): Exhibits unique selectivity for N-derivatized amino acids, including those with FMOC, CBZ, and t-BOC protecting groups, which are structurally analogous to the benzyl group.[6]

    • Astec® CHIROBIOTIC® R (Ristocetin A): Often complementary to CHIROBIOTIC T, providing alternative selectivity.[6]

  • Advantages: Multimodal (reversed-phase, polar organic, normal phase), excellent for polar and ionizable compounds, and compatible with LC-MS.

  • Considerations: Can exhibit U-shaped retention profiles with varying organic modifier concentrations, which can be leveraged for method optimization.

Pirkle-Type (Brush-Type) CSPs

These CSPs consist of a small chiral molecule, often an amino acid derivative, covalently bonded to a silica support.

  • Mechanism of Chiral Recognition: The mechanism is primarily based on a three-point interaction model involving π-π interactions, hydrogen bonding, and dipole-dipole interactions. For an N-protected amino acid, the aromatic ring of the benzyl group can undergo a π-π interaction with an aromatic ring on the CSP, while the amide and carboxyl groups can participate in hydrogen bonding.

  • Recommended Columns:

    • Chirex® 3012 (N-(3,5-Dinitrobenzoyl)-L-leucine): This type of phase has shown success in separating N-benzoyl amino acids, which are structurally very similar to N-benzyl amino acids.[1]

  • Advantages: Well-understood separation mechanism, often provides predictable elution orders.

  • Considerations: May have a narrower range of applicability compared to polysaccharide or macrocyclic glycopeptide phases.

Experimental Section: A Comparative Study

To provide a practical comparison, we present hypothetical but representative experimental data for the separation of N-benzyl-DL-leucine on three leading candidate columns. The data is based on typical performance characteristics observed for structurally similar N-protected amino acids.

Table 1: Comparative Performance of Selected CSPs for the Enantioseparation of N-benzyl-DL-leucine
ParameterMethod 1: Polysaccharide-BasedMethod 2: Macrocyclic Glycopeptide-BasedMethod 3: Pirkle-Type
Column Lux® 5 µm Cellulose-2 (250 x 4.6 mm)Astec® CHIROBIOTIC® T (250 x 4.6 mm)Chirex® 3012 (250 x 4.6 mm)
Mobile Phase 0.1% TFA in Acetonitrile/Water (60:40, v/v)0.1% Acetic Acid in Methanol/Water (70:30, v/v)0 mM Ammonium Acetate in Methanol
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Retention Time (t_R1) 8.5 min (L-enantiomer)10.2 min (L-enantiomer)12.8 min (D-enantiomer)
Retention Time (t_R2) 10.2 min (D-enantiomer)12.5 min (D-enantiomer)14.5 min (L-enantiomer)
Resolution (R_s) 2.1 2.5 1.8
Selectivity (α) 1.201.231.13

Note: The elution order and retention times are illustrative and based on typical separations of similar compounds. The D-enantiomer is often more retained on macrocyclic glycopeptide phases.

Experimental Workflow & Protocols

The following section details the step-by-step protocols for the methods presented above.

Workflow for Chiral Method Development

Workflow cluster_prep Sample & Mobile Phase Preparation cluster_screening Column Screening cluster_opt Optimization cluster_val Validation s_prep Prepare N-benzyl-DL-leucine stock solution (1 mg/mL in mobile phase) screen1 Screen on Lux Cellulose-2 (Method 1) s_prep->screen1 screen2 Screen on Chirobiotic T (Method 2) s_prep->screen2 screen3 Screen on Chirex 3012 (Method 3) s_prep->screen3 mp_prep Prepare and degas mobile phases mp_prep->screen1 mp_prep->screen2 mp_prep->screen3 eval Evaluate Resolution (Rs), Selectivity (α), and Analysis Time screen1->eval screen2->eval screen3->eval opt Optimize mobile phase composition (organic modifier ratio, additive) and temperature if necessary eval->opt validate Method Validation (ICH guidelines) opt->validate ChiralRecognition cluster_analyte N-benzyl-leucine Enantiomers cluster_csp Chiral Stationary Phase (CSP) cluster_complex Transient Diastereomeric Complexes L_Enantiomer L-Enantiomer Benzyl Leucine CSP Chiral Selector H-bond sites π-π sites Steric pockets L_Enantiomer:port->CSP 3-point interaction (H-bond, π-π, steric) D_Enantiomer D-Enantiomer Benzyl Leucine D_Enantiomer:port->CSP Imperfect fit L_Complex More Stable Complex (Stronger Interaction) CSP->L_Complex D_Complex Less Stable Complex (Weaker Interaction) CSP->D_Complex

Caption: A simplified model of chiral recognition on a CSP.

Conclusion and Recommendations

Both polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for the enantiomeric separation of N-benzyl-leucine.

  • For initial screening and robust method development, the Lux® Cellulose-2 in a reversed-phase system with an acetonitrile/water mobile phase offers a high probability of success, as demonstrated for a wide range of N-protected amino acids. [3][4]* The Astec® CHIROBIOTIC® T provides an excellent alternative with complementary selectivity. Its multimodal capabilities and MS-compatibility make it a powerful tool, particularly when dealing with complex matrices or when mass spectrometric detection is required. [6] The choice between these alternatives will depend on specific laboratory requirements, such as existing instrumentation, solvent preferences, and the need for MS compatibility. The provided protocols offer a solid foundation for developing a validated, high-performance method for ensuring the enantiomeric purity of N-benzyl-L-leucine, a critical step in the journey from chemical synthesis to therapeutic application.

References

  • Phenomenex Inc. (n.d.). Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225947, n-Benzylleucine. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Ilisz, I., Berkecz, R., & Péter, A. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review.
  • Péter, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3344.
  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(17), 9120.
  • Akyüz, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Phenomenex Inc. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • Zhang, T., et al. (2014). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography].
  • G. Ali, I., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 107-119.
  • Chem-Impex International, Inc. (n.d.). N-Benzyl-D-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

  • Lee, W., & Chun, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-195.
  • Fülöp, F., et al. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns.
  • Aggarwal, S., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE, 15(2), e0229587.
  • Chankvetadze, B., et al. (2021).
  • Meinert, C., et al. (2014). Gas chromatographic enantiomer separation of d,l-leucine.

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